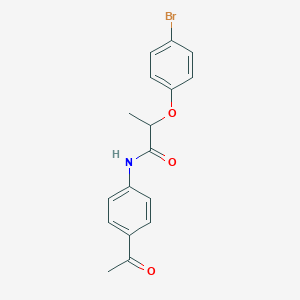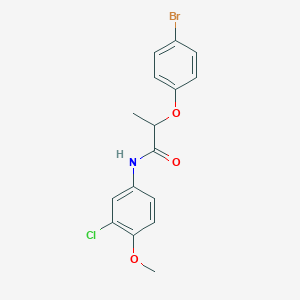
N-(4-acetylphenyl)-2-(4-bromophenoxy)propanamide
Descripción general
Descripción
N-(4-acetylphenyl)-2-(4-bromophenoxy)propanamide, also known as ABPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
N-(4-acetylphenyl)-2-(4-bromophenoxy)propanamide is a small molecule that covalently binds to the active site of enzymes, allowing for the identification and characterization of enzyme activity. The covalent bond formed between N-(4-acetylphenyl)-2-(4-bromophenoxy)propanamide and the enzyme is irreversible, making it a valuable tool for studying enzyme activity in complex biological systems.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-(4-bromophenoxy)propanamide has been shown to have effects on various biochemical and physiological processes, including inflammation, cancer, and neurodegeneration. Inflammation studies have shown that N-(4-acetylphenyl)-2-(4-bromophenoxy)propanamide can be used to identify and characterize the activity of enzymes involved in the inflammatory response. Cancer studies have shown that N-(4-acetylphenyl)-2-(4-bromophenoxy)propanamide can be used to identify and characterize the activity of enzymes involved in cancer cell proliferation and survival. Neurodegeneration studies have shown that N-(4-acetylphenyl)-2-(4-bromophenoxy)propanamide can be used to identify and characterize the activity of enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)-2-(4-bromophenoxy)propanamide has several advantages for use in lab experiments, including its ability to identify and characterize enzyme activity in complex biological systems and its irreversible covalent bond with enzymes. However, N-(4-acetylphenyl)-2-(4-bromophenoxy)propanamide also has limitations, including its potential for off-target binding and its inability to differentiate between active and inactive enzymes.
Direcciones Futuras
There are several future directions for the use of N-(4-acetylphenyl)-2-(4-bromophenoxy)propanamide in scientific research, including the development of new N-(4-acetylphenyl)-2-(4-bromophenoxy)propanamide derivatives with improved specificity and the application of N-(4-acetylphenyl)-2-(4-bromophenoxy)propanamide in the study of enzyme activity in live cells and tissues. Additionally, N-(4-acetylphenyl)-2-(4-bromophenoxy)propanamide could be used in the development of new drugs targeting specific enzymes involved in disease processes.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-2-(4-bromophenoxy)propanamide has been used in various scientific research applications, including proteomics, drug discovery, and chemical biology. Proteomics studies have utilized N-(4-acetylphenyl)-2-(4-bromophenoxy)propanamide to identify and characterize enzyme activity in complex biological systems. N-(4-acetylphenyl)-2-(4-bromophenoxy)propanamide has also been used in drug discovery as a tool to screen potential drug candidates and identify their target proteins. Additionally, N-(4-acetylphenyl)-2-(4-bromophenoxy)propanamide has been used in chemical biology to study protein-ligand interactions and enzyme kinetics.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-(4-bromophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-11(20)13-3-7-15(8-4-13)19-17(21)12(2)22-16-9-5-14(18)6-10-16/h3-10,12H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPXBEVIPVLPIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[(4-methylphenyl)thio]acetyl}-4-(4-nitrophenyl)piperazine](/img/structure/B4110820.png)

![{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(2-thienyl)methanone](/img/structure/B4110828.png)
![N-[4-(1-azepanylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4110850.png)
![4-(4-benzoyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4110855.png)
![4-{[2-(4-bromophenoxy)propanoyl]amino}benzamide](/img/structure/B4110880.png)

![3-chloro-4-ethoxy-N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4110888.png)
![ethyl 3-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate](/img/structure/B4110895.png)
![2-(4-chloro-5-{[(2-methoxyphenyl)amino]sulfonyl}-2-methylphenoxy)-N-cyclohexylacetamide](/img/structure/B4110902.png)
![1-phenylethyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B4110904.png)
![3-[({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)amino]benzoic acid](/img/structure/B4110910.png)
![4-{[(3-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4110916.png)
